BenchChemオンラインストアへようこそ!

2-Methyl-3-piperidin-1-ylpropanohydrazide

antimicrobial structure-activity relationship hydrazide derivatives

This heterocyclic hydrazide offers a validated starting point for antimicrobial SAR programs with reproducible activity against S. choleraesuis, E. coli, and S. aureus. Its established structure-activity relationship—linker elongation reduces efficacy—enables rational analog design. With an LD50 >800 mg/kg (>53-fold higher than drotaverine), it provides a safer spasmolytic alternative for in vivo studies. Its LogP of -0.254 sits at the critical threshold for hydrazide antimicrobial activity, supporting lipophilicity-activity correlation studies. Procure with confidence to ensure experimental reproducibility.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 155219-10-6
Cat. No. B179631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-piperidin-1-ylpropanohydrazide
CAS155219-10-6
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(CN1CCCCC1)C(=O)NN
InChIInChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13)
InChIKeyHGHRYICUFKUZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS 155219-10-6): Procurement-Grade Piperidine Hydrazide Building Block


2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS 155219-10-6) is a heterocyclic hydrazide derivative featuring a piperidine ring linked via a methyl-substituted propanoyl chain to a hydrazide functional group [1]. The compound exhibits a molecular formula of C9H19N3O and a molecular weight of 185.27 g/mol, with a calculated LogP (XLogP3) of approximately 0.2, indicating moderate lipophilicity [1]. It is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98%, and is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis .

Why Structural Analog Substitution Compromises Experimental Outcomes: Evidence from 2-Methyl-3-piperidin-1-ylpropanohydrazide


Substitution of 2-methyl-3-piperidin-1-ylpropanohydrazide with seemingly similar hydrazide analogs—such as morpholine-containing derivatives or piperidine-acetic acid hydrazides—introduces quantifiable alterations in both antimicrobial potency and acute toxicity profiles [1]. Specifically, increasing the linker length between the heterocyclic amine and the hydrazide group results in a measurable decrease in antimicrobial activity, while replacing the piperidine ring with a morpholine moiety reduces in vivo toxicity but also diminishes antimicrobial efficacy [1]. These structure-activity relationships underscore that procurement decisions based solely on functional group similarity without reference to comparative pharmacological data risk invalidating experimental reproducibility and downstream biological interpretation [1].

Quantitative Differentiators for 2-Methyl-3-piperidin-1-ylpropanohydrazide: Head-to-Head Data vs. Closest Analogs


Antimicrobial Activity: 2-Methyl-3-piperidin-1-ylpropanohydrazide (BDIII) vs. Morpholine and Piperidine Acetic Acid Hydrazide Analogs

2-Methyl-3-piperidin-1-ylpropanohydrazide (compound BDIII) demonstrates distinct antimicrobial activity profiles compared to structural analogs MAII and BDIV. In standardized bacterial growth inhibition assays, BDIII achieved a mean antimicrobial score of 2 across Salmonella choleraesuis, Escherichia coli, and Staphylococcus aureus, indicating moderate bacteriostatic activity (score 2 corresponds to 50–1000 cells/mL bacterial load). In contrast, the piperidine-acetic acid hydrazide analog MAII exhibited weaker activity with scores of 3, 4, and 4 against the same strains, while the morpholine analog BDIV showed no meaningful inhibition (scores of 4 across all strains) [1].

antimicrobial structure-activity relationship hydrazide derivatives

Acute Toxicity (LD50) Profiling: 2-Methyl-3-piperidin-1-ylpropanohydrazide (BDIII) Exhibits >8-Fold Safety Margin Over Reference Drugs

In vivo acute toxicity evaluation via intraperitoneal administration in mice reveals that 2-methyl-3-piperidin-1-ylpropanohydrazide (BDIII) possesses an LD50 exceeding 800 mg/kg (4.31 mmol/kg). This represents a 3.7-fold greater LD50 compared to streptomycin (213.8 mg/kg), an 8.1-fold greater LD50 compared to ciprofloxacin (98.3 mg/kg), and a >53-fold greater LD50 compared to drotaverine (15 mg/kg) [1]. The compound's toxicity profile is substantially more favorable than these clinically utilized antimicrobial and spasmolytic agents, positioning it as a lower-risk candidate for in vivo screening cascades.

acute toxicity LD50 in vivo safety hydrazide derivatives

Spasmolytic Activity: 2-Methyl-3-piperidin-1-ylpropanohydrazide (BDIII) Matches Drotaverine Potency with Superior Toxicity Profile

In vitro spasmolytic assays demonstrate that 2-methyl-3-piperidin-1-ylpropanohydrazide (BDIII) exhibits spasmolytic activity comparable to the established smooth muscle relaxant drotaverine [1]. While quantitative EC50 values are not reported, the qualitative parity in spasmolytic efficacy is notable when juxtaposed with the >53-fold improvement in acute toxicity (BDIII LD50 >800 mg/kg vs. drotaverine LD50 15 mg/kg). This combination—matched spasmolytic activity with markedly reduced acute toxicity—suggests that BDIII may offer a superior therapeutic index relative to the reference drug in models of smooth muscle hypercontractility.

spasmolytic smooth muscle relaxant hydrazide pharmacology

Lipophilicity (LogP) Differentiation: 2-Methyl-3-piperidin-1-ylpropanohydrazide (BDIII) Occupies Optimal Hydrophilic Window vs. Morpholine Analog

The calculated LogP of 2-methyl-3-piperidin-1-ylpropanohydrazide (BDIII) is -0.254, placing it within the optimal range for compounds that balance aqueous solubility and membrane permeability [1]. In contrast, the morpholine analog BDIV exhibits a LogP of -1.834, rendering it excessively hydrophilic—a property associated with reduced antimicrobial activity and lower toxicity, consistent with empirical data showing BDIV's lack of antimicrobial efficacy (scores 4,4,4) and its high LD50 (5755 mg/kg) [1]. The reference antibiotic ciprofloxacin has a LogP of -1.1, also more hydrophilic than BDIII. BDIII's LogP of -0.254 avoids the extremes of excessive hydrophilicity, correlating with its moderate antimicrobial activity and balanced toxicity profile.

lipophilicity LogP drug-likeness physicochemical property

Commercial Purity and Vendor Comparability: 2-Methyl-3-piperidin-1-ylpropanohydrazide Available at 95% and 98% Grades

2-Methyl-3-piperidin-1-ylpropanohydrazide is commercially available from multiple suppliers with defined purity specifications suitable for research and development applications. AKSci offers the compound at a minimum purity of 95% (Catalog 4874AD) , while Leyan provides a 98% purity grade (Catalog 1772522) . Santa Cruz Biotechnology supplies the compound as a 500 mg research-grade aliquot (Catalog sc-308324) . The availability of multiple purity grades allows procurement tailored to specific experimental requirements, with the 98% grade offering reduced impurity burden for sensitive biochemical assays.

purity specification procurement chemical reagent quality control

Evidence-Backed Application Scenarios for 2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS 155219-10-6)


Antimicrobial Lead Identification and SAR Expansion

2-Methyl-3-piperidin-1-ylpropanohydrazide serves as a validated starting point for antimicrobial lead optimization programs. Its moderate, reproducible activity against S. choleraesuis, E. coli, and S. aureus (antimicrobial scores of 2 across all strains) provides a quantifiable baseline for structure-activity relationship studies [1]. The compound's established SAR—demonstrating that linker elongation reduces antimicrobial efficacy—enables rational design of analogs with enhanced potency while retaining the favorable toxicity profile [1].

In Vivo Spasmolytic Screening with Reduced Attrition Risk

Programs investigating smooth muscle relaxation can utilize 2-methyl-3-piperidin-1-ylpropanohydrazide as a safer alternative to drotaverine in in vivo models. The compound matches drotaverine's spasmolytic activity in vitro while exhibiting an LD50 >800 mg/kg (>53-fold higher than drotaverine's 15 mg/kg), substantially reducing the risk of acute toxicity interfering with efficacy readouts [1]. This improved therapeutic index supports broader dose-ranging studies and repeated administration protocols.

Physicochemical Property Benchmarking for Hydrazide Libraries

With a measured LogP of -0.254, 2-methyl-3-piperidin-1-ylpropanohydrazide occupies the critical threshold above which hydrazide derivatives retain antimicrobial activity (LogP > -0.4) [1]. It can be employed as a reference compound in lipophilicity-activity correlation studies, enabling chemists to calibrate computational LogP predictions and guide synthetic efforts toward analogs with optimal membrane permeability.

Intermediate for Piperidine-Containing Pharmacophore Construction

The compound's piperidine ring and hydrazide functional group make it a versatile building block for synthesizing more complex heterocyclic systems, including hydrazones and Schiff bases [1]. Its commercial availability at 95–98% purity from multiple vendors supports its use as a starting material in medicinal chemistry campaigns targeting antimicrobial, anticancer, or CNS-active agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-piperidin-1-ylpropanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.